molecular formula C11H14N6OS2 B11705454 [[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea

[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea

Cat. No.: B11705454
M. Wt: 310.4 g/mol
InChI Key: OLUYNXKJNKHQEW-VHUAAIQRSA-N
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Description

[(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .

Scientific Research Applications

Chemistry

In chemistry, [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is employed in the development of new catalytic systems .

Biology and Medicine

In biology and medicine, this compound exhibits significant biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties . It is being researched for its potential use in drug development and as a therapeutic agent.

Industry

In the industrial sector, thiourea derivatives are used in the production of photographic films, dyes, elastomers, plastics, and textiles. They are also investigated for their potential as fertilizers, especially under conditions of environmental stress .

Mechanism of Action

The mechanism of action of [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA involves its interaction with various molecular targets and pathways. It exerts its effects through the formation of hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can inhibit or activate specific enzymes and receptors, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA include:

Uniqueness

What sets [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA apart from these similar compounds is its unique structure, which allows for specific interactions with biological targets. This specificity enhances its potential as a therapeutic agent and a versatile reagent in organic synthesis .

Properties

Molecular Formula

C11H14N6OS2

Molecular Weight

310.4 g/mol

IUPAC Name

[(E)-[3-[(E)-(carbamothioylhydrazinylidene)methyl]-2-hydroxy-5-methylphenyl]methylideneamino]thiourea

InChI

InChI=1S/C11H14N6OS2/c1-6-2-7(4-14-16-10(12)19)9(18)8(3-6)5-15-17-11(13)20/h2-5,18H,1H3,(H3,12,16,19)(H3,13,17,20)/b14-4+,15-5+

InChI Key

OLUYNXKJNKHQEW-VHUAAIQRSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)/C=N/NC(=S)N)O)/C=N/NC(=S)N

Canonical SMILES

CC1=CC(=C(C(=C1)C=NNC(=S)N)O)C=NNC(=S)N

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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